molecular formula C18H18N6O2S B287825 N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide

N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No. B287825
M. Wt: 382.4 g/mol
InChI Key: OBUKBVSPYZGHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, also known as MMPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPTC is a hydrazinecarbothioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune responses. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. This compound has also been shown to inhibit the migration and invasion of cancer cells through the inhibition of matrix metalloproteinases. This compound has been shown to modulate immune responses by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its potential therapeutic properties. However, this compound also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in preclinical and clinical studies. This compound has shown promising anticancer, antimicrobial, and antifungal activities, and further studies are needed to fully understand its potential as a therapeutic agent.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has shown promising anticancer, antimicrobial, and antifungal activities, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide can be synthesized using various methods, including the reaction of 2-methoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride and carbon disulfide. Another method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride and carbon disulfide. These methods have been optimized to obtain high yields of this compound with good purity.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been studied for its potential therapeutic properties, including its anticancer, antimicrobial, and antifungal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans.

properties

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiourea

InChI

InChI=1S/C18H18N6O2S/c1-12-16(20-23-24(12)13-8-4-3-5-9-13)17(25)21-22-18(27)19-14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H,21,25)(H2,19,22,27)

InChI Key

OBUKBVSPYZGHJV-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3OC

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3OC

Origin of Product

United States

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